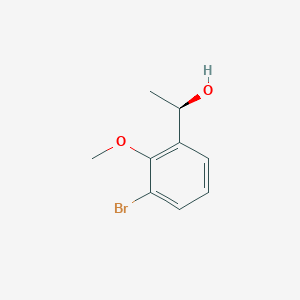
(R)-1-(3-Bromo-2-methoxyphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(3-Bromo-2-methoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a hydroxyl group attached to an ethan-1-ol backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3-Bromo-2-methoxyphenyl)ethan-1-ol typically involves the bromination of 2-methoxyphenyl ethan-1-ol. The reaction is carried out using bromine in the presence of a suitable solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process includes:
- Bromination of 2-methoxyphenyl ethan-1-ol.
- Purification of the product using techniques such as recrystallization or column chromatography.
- Enantiomeric separation to obtain the ®-enantiomer, which can be achieved using chiral chromatography or other stereoselective methods.
Types of Reactions:
Oxidation: The hydroxyl group in ®-1-(3-Bromo-2-methoxyphenyl)ethan-1-ol can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, particularly at the bromine site, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable base. For example, substitution with a thiol group can be achieved using sodium thiolate.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), reflux.
Substitution: Sodium thiolate, dimethylformamide (DMF), elevated temperature.
Major Products Formed:
Oxidation: 1-(3-Bromo-2-methoxyphenyl)ethanone.
Reduction: 1-(3-Bromo-2-methoxyphenyl)ethanol.
Substitution: 1-(3-Mercapto-2-methoxyphenyl)ethan-1-ol.
科学的研究の応用
Chemistry: ®-1-(3-Bromo-2-methoxyphenyl)ethan-1-ol is used as an intermediate in the synthesis of various organic compounds. Its bromine atom allows for further functionalization, making it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of brominated phenols on biological systems. It may serve as a model compound to investigate the interactions of brominated organic molecules with enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, ®-1-(3-Bromo-2-methoxyphenyl)ethan-1-ol can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.
作用機序
The mechanism by which ®-1-(3-Bromo-2-methoxyphenyl)ethan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering their signaling pathways and physiological responses.
類似化合物との比較
1-(2,4-Dimethoxyphenyl)-2,2-difluoroethanol: This compound shares a similar phenyl ethan-1-ol backbone but differs in the presence of methoxy and difluoro groups instead of bromine.
1-(3-Bromo-2-hydroxyphenyl)ethan-1-ol: Similar structure with a hydroxyl group instead of a methoxy group.
1-(3-Bromo-2-methoxyphenyl)ethanone: The ketone analog of ®-1-(3-Bromo-2-methoxyphenyl)ethan-1-ol.
Uniqueness: ®-1-(3-Bromo-2-methoxyphenyl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the bromine atom allows for versatile chemical modifications, while the methoxy group enhances its solubility and stability.
特性
分子式 |
C9H11BrO2 |
|---|---|
分子量 |
231.09 g/mol |
IUPAC名 |
(1R)-1-(3-bromo-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-6,11H,1-2H3/t6-/m1/s1 |
InChIキー |
VCOGPOSOMAJBNU-ZCFIWIBFSA-N |
異性体SMILES |
C[C@H](C1=C(C(=CC=C1)Br)OC)O |
正規SMILES |
CC(C1=C(C(=CC=C1)Br)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



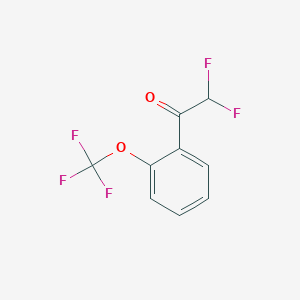

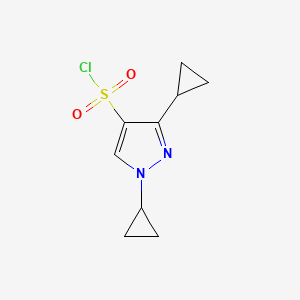
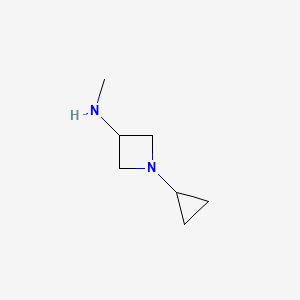


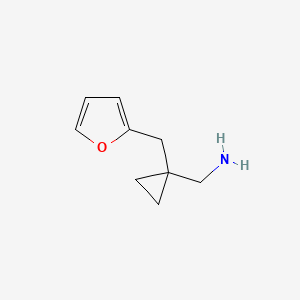
![[1,1'-Bi(cyclopentane)]-1-carboxylic acid](/img/structure/B13595180.png)
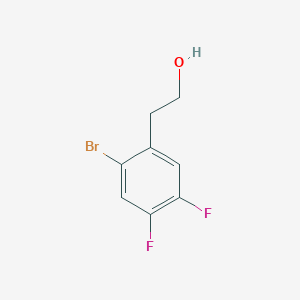
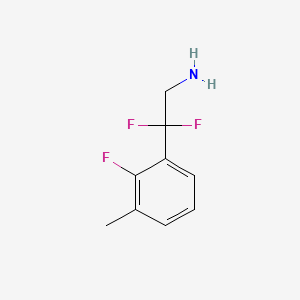

![4-[(2,3-Dihydro-1H-inden-1-yl)methyl]piperidine](/img/structure/B13595191.png)

